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Compound of Interest

Compound Name:
2,2-

Diphenylcyclopropanecarbonitrile

Cat. No.: B057357 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,2-Diphenylcyclopropanecarbonitrile, a key intermediate in the synthesis of various organic

compounds. Designed for researchers, scientists, and professionals in drug development, this

document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) analysis of this molecule, ensuring scientific integrity

and providing actionable insights for laboratory application.

Introduction
2,2-Diphenylcyclopropanecarbonitrile is a fascinating molecule characterized by a strained

three-membered cyclopropane ring, two phenyl substituents, and a nitrile functional group. This

unique combination of structural features gives rise to a distinct spectroscopic fingerprint.

Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity,

purity, and for understanding its chemical behavior in various synthetic transformations. This

guide will delve into the core principles of each spectroscopic technique, provide detailed

experimental protocols, and present an analysis of the expected spectral data.

Molecular Structure
The structural formula of 2,2-Diphenylcyclopropanecarbonitrile is C₁₆H₁₃N, with a molecular

weight of 219.28 g/mol . The molecule's architecture is pivotal to understanding its
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spectroscopic properties.

Caption: Molecular structure of 2,2-Diphenylcyclopropanecarbonitrile.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2,2-Diphenylcyclopropanecarbonitrile, both ¹H and ¹³C NMR provide critical

information about the electronic environment of the protons and carbons in the molecule.

Experimental Protocol: Acquiring NMR Spectra
1. Sample Preparation:

Accurately weigh 5-10 mg of 2,2-Diphenylcyclopropanecarbonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of

solvent is critical as it must dissolve the compound without contributing interfering signals in

the spectral regions of interest.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters on

a 400 MHz spectrometer would include a 30-degree pulse angle and a relaxation delay of 1-

2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

to single lines for each unique carbon. A larger number of scans will be required due to the
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low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data
The proton NMR spectrum of 2,2-Diphenylcyclopropanecarbonitrile is expected to show

distinct signals for the aromatic protons and the aliphatic protons of the cyclopropane ring.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.2 - 7.5 Multiplet 10H
Aromatic protons

(C₆H₅)

~ 2.5 - 2.7 Multiplet 1H
Methine proton (CH-

CN)

~ 1.6 - 1.8 Multiplet 2H
Methylene protons

(CH₂)

Aromatic Protons (7.2 - 7.5 ppm): The ten protons of the two phenyl groups will resonate in

this downfield region due to the deshielding effect of the aromatic ring currents. The

overlapping signals will appear as a complex multiplet.

Cyclopropane Protons (1.6 - 2.7 ppm): The three protons on the cyclopropane ring are

diastereotopic and will exhibit complex spin-spin coupling, resulting in multiplets. The

methine proton (CH-CN) is expected to be the most deshielded of the three due to the

electron-withdrawing effect of the adjacent nitrile group.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique

carbon environments in the molecule.
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Chemical Shift (δ, ppm) Assignment

~ 135 - 140 Quaternary aromatic carbons (ipso-C)

~ 127 - 130 Aromatic CH carbons

~ 118 - 122 Nitrile carbon (C≡N)

~ 30 - 35 Quaternary cyclopropane carbon (C(Ph)₂)

~ 25 - 30 Methine cyclopropane carbon (CH-CN)

~ 15 - 20 Methylene cyclopropane carbon (CH₂)

Aromatic Carbons (127 - 140 ppm): The phenyl groups will show multiple signals in this

region. The quaternary carbons directly attached to the cyclopropane ring will be at the

downfield end of this range.

Nitrile Carbon (118 - 122 ppm): The carbon of the nitrile group typically resonates in this

region.

Cyclopropane Carbons (15 - 35 ppm): The carbons of the strained cyclopropane ring are

significantly shielded and appear in the upfield region of the spectrum. The quaternary

carbon bearing the two phenyl groups will be the most deshielded of the three.

II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring IR Spectra
For a solid sample like 2,2-Diphenylcyclopropanecarbonitrile, two common methods are the

Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) method.

1. KBr Pellet Method:

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr

powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

2. ATR Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the spectrum. This method is often preferred for its simplicity and speed.

IR Spectral Data
The IR spectrum of 2,2-Diphenylcyclopropanecarbonitrile will be dominated by absorptions

corresponding to the C-H bonds of the aromatic and cyclopropane rings, the C≡N stretch of the

nitrile group, and the C=C stretches of the phenyl groups.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 3000 - 2850 Medium
Aliphatic C-H stretch

(cyclopropane)

~ 2250 - 2240 Sharp, Medium C≡N stretch (nitrile)[1]

~ 1600, 1495, 1450 Medium to Strong
Aromatic C=C stretching

vibrations

~ 1020 Medium
Cyclopropane ring

deformation[2]

C-H Stretching (3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of

C-H bonds on sp²-hybridized carbons (aromatic rings), while those below 3000 cm⁻¹ are

from C-H bonds on sp³-hybridized carbons (cyclopropane ring).

Nitrile Stretch (2250 - 2240 cm⁻¹): The C≡N triple bond exhibits a very characteristic sharp

absorption in this region, which is a key diagnostic peak for this functional group.[1]
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Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The phenyl groups will show several

characteristic absorptions in this region due to the stretching of the carbon-carbon double

bonds within the rings.

Cyclopropane Ring Deformation (~1020 cm⁻¹): Cyclopropane rings often show a

characteristic absorption band in this region due to ring breathing or deformation modes.[2]

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Acquiring Mass Spectra
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile

organic molecules.

1. Sample Introduction:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC). The sample is vaporized in

the ion source.

2. Ionization and Fragmentation:

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the removal of an electron to form a molecular ion (M⁺•).

The molecular ion, being energetically unstable, can fragment into smaller, charged ions and

neutral radicals.

3. Mass Analysis and Detection:

The positively charged ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole).

The separated ions are detected, and their abundance is plotted against their m/z value to

generate the mass spectrum.
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Mass Spectral Data
The mass spectrum of 2,2-Diphenylcyclopropanecarbonitrile is expected to show a

molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment

219 [M]⁺• (Molecular Ion)

192 [M - HCN]⁺•

165 [C₁₃H₉]⁺ (Fluorenyl cation)

116 [C₉H₈]⁺• (Indene radical cation)

91 [C₇H₇]⁺ (Tropylium cation)

Molecular Ion (m/z 219): The peak corresponding to the intact molecule with one electron

removed. Its presence confirms the molecular weight of the compound.

[M - HCN]⁺• (m/z 192): Loss of a neutral hydrogen cyanide molecule is a common

fragmentation pathway for nitriles.

[C₁₃H₉]⁺ (m/z 165): This fragment, corresponding to the stable fluorenyl cation, can be

formed through rearrangement and loss of the remaining cyclopropane and nitrile fragments.

[C₇H₇]⁺ (m/z 91): The tropylium cation is a very common and stable fragment in the mass

spectra of compounds containing a benzyl group.

[C₁₆H₁₃N]⁺•
m/z = 219

[C₁₅H₁₂]⁺•
m/z = 192

- HCN

[C₁₃H₉]⁺
m/z = 165

- C₃H₄N•

[C₇H₇]⁺
m/z = 91

- C₉H₆N•

Click to download full resolution via product page
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Caption: Proposed fragmentation pathway for 2,2-Diphenylcyclopropanecarbonitrile in EI-

MS.

Conclusion
The combined application of NMR, IR, and mass spectrometry provides a powerful and

comprehensive approach to the structural elucidation and characterization of 2,2-
Diphenylcyclopropanecarbonitrile. The expected spectral data, derived from the known

properties of its constituent functional groups, offer a clear and consistent picture of its

molecular architecture. The experimental protocols detailed in this guide provide a robust

framework for obtaining high-quality spectroscopic data for this and similar organic molecules.

This integrated spectroscopic approach is indispensable for ensuring the identity and purity of

key compounds in research and development.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2,2-
Diphenylcyclopropanecarbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b057357#spectroscopic-data-of-2-2-
diphenylcyclopropanecarbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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